N-Octylacrylamide

Vue d'ensemble

Description

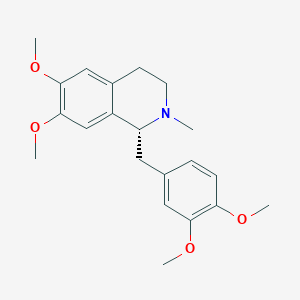

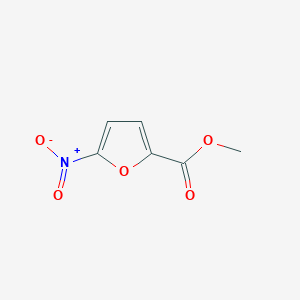

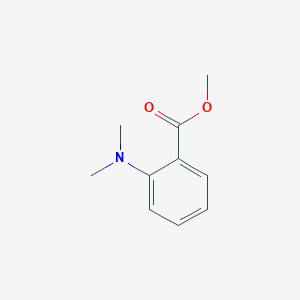

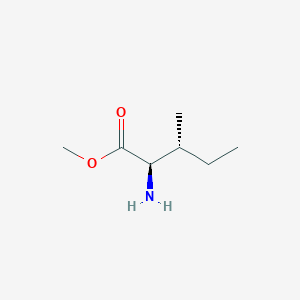

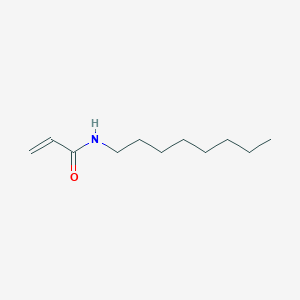

N-Octylacrylamide is an organic compound with the molecular formula C11H21NO. It is a derivative of acrylamide, where the hydrogen atom of the amide group is replaced by an octyl group. This compound is primarily used in the synthesis of polymers and copolymers, which find applications in various industries due to their unique properties such as stability, strength, and performance enhancement .

Applications De Recherche Scientifique

N-Octylacrylamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a monomer in the synthesis of copolymers and terpolymers, which are utilized in various chemical processes.

Medicine: this compound-based polymers are explored for their potential in drug delivery systems due to their biocompatibility and stability.

Industry: It is used in personal care products like hair sprays and styling products for its ability to provide curl retention and humidity resistance.

Mécanisme D'action

Target of Action

N-Octylacrylamide, also known as N-octylprop-2-enamide, is a chemical compound that is primarily used as a copolymer to enhance the strength and performance of polymers . The primary targets of this compound are the polymers with which it interacts. It provides stability and strength to these polymers, making them more effective in their respective applications .

Mode of Action

This compound interacts with its targets, the polymers, by integrating into their structure. This integration results in an enhancement of the polymer’s properties, such as its strength and performance

Biochemical Pathways

It is known that this compound is used as a monomer that can be polymerized with other comonomers to yield polymers with varying applications . These polymers then participate in various biochemical pathways depending on their specific applications.

Result of Action

The primary result of this compound’s action is the enhancement of the strength and performance of polymers . This enhancement allows the polymers to be more effective in their respective applications, which can range from personal care products to oil recovery .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the manufacturing process of this compound involves the addition of acrylonitrile and di-isobutylene in an acidic environment . Additionally, the effectiveness of this compound as a copolymer can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Analyse Biochimique

Biochemical Properties

It is known that it can be polymerized with other comonomers to yield polymers with varying applications

Cellular Effects

It is used as a copolymer to improve the strength and performance of polymers, suggesting that it may have an impact on cellular structures .

Molecular Mechanism

It is known that it can be polymerized with other comonomers to yield polymers with varying applications

Temporal Effects in Laboratory Settings

It is known that it can be polymerized with other comonomers to yield polymers with varying applications , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that it can be polymerized with other comonomers to yield polymers with varying applications , suggesting that it may have dose-dependent effects.

Metabolic Pathways

It is known that it can be polymerized with other comonomers to yield polymers with varying applications , suggesting that it may interact with enzymes or cofactors involved in polymerization processes.

Transport and Distribution

It is known that it can be polymerized with other comonomers to yield polymers with varying applications , suggesting that it may interact with transporters or binding proteins involved in polymerization processes.

Subcellular Localization

It is known that it can be polymerized with other comonomers to yield polymers with varying applications , suggesting that it may be directed to specific compartments or organelles involved in polymerization processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Octylacrylamide can be synthesized through several methods. One common method involves the reaction of octylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at room temperature, with cooling provided by an ice bath to control the exothermic reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the addition of acrylonitrile to di-isobutylene in an acidic environment. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: N-Octylacrylamide undergoes various chemical reactions, including:

Polymerization: It can polymerize with other monomers to form copolymers.

Substitution Reactions: The amide group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Polymerization: Initiators such as azo-isobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used in the polymerization process.

Substitution Reactions: Reagents such as halogens or alkylating agents can be used under mild conditions to achieve substitution at the amide group.

Major Products Formed:

Comparaison Avec Des Composés Similaires

N-Tertiary Octyl Acrylamide: Another derivative of acrylamide with similar applications but differing in the structure of the octyl group.

Uniqueness: this compound is unique due to its specific octyl group, which imparts distinct properties such as enhanced hydrophobicity and stability. This makes it particularly useful in applications requiring long-lasting performance and resistance to environmental factors .

Propriétés

IUPAC Name |

N-octylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-3-5-6-7-8-9-10-12-11(13)4-2/h4H,2-3,5-10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGZKFQMWZYCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064955 | |

| Record name | 2-Propenamide, N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10124-68-2 | |

| Record name | N-Octylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10124-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenamide, N-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenamide, N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-octylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The presence of the octyl group in N-Octylacrylamide introduces significant hydrophobicity to polymers incorporating this monomer. This hydrophobicity drives inter-chain associations in aqueous environments, leading to the formation of micellar structures. [, , , , , , ] These self-assembled structures contribute to enhanced viscosity, improved surface activity, and the ability to encapsulate hydrophobic molecules, making these polymers suitable for applications like drug delivery and enhanced oil recovery. [, , , ]

ANone: this compound is comprised of an acrylamide backbone with an eight-carbon alkyl chain attached to the nitrogen atom.

A: Research indicates a direct correlation between the content of this compound in copolymers and their surface activity at both air-water and solid-water interfaces. [] As the proportion of this compound increases, surface tension lowering effects become more pronounced, suggesting a higher propensity for adsorption at interfaces. [] This characteristic is particularly relevant in applications like emulsion stabilization and surface modification.

ANone: The inclusion of this compound influences both the biocompatibility and biodegradability of the resulting polymers. While specific details regarding this compound-containing polymers were not provided in the research, these factors necessitate careful consideration when designing polymers for biological applications.

ANone: While the provided research does not specifically address the environmental impact of this compound-containing polymers, understanding their ecotoxicological effects and exploring strategies to mitigate potential negative impacts is crucial for responsible development and application.

A: Several alternatives to this compound can be employed to tailor polymer properties. These include other hydrophobic monomers with varying alkyl chain lengths (e.g., N-Butylacrylamide, N-Dodecylacrylamide), hydrophilic monomers like acrylic acid, and stimuli-responsive monomers like N-Isopropylacrylamide. [, , , , ] The choice of alternative depends on the specific application and desired properties.

A: While not explicitly detailed in the research, the properties of this compound make it a promising candidate for drug delivery applications. Its ability to form micellar structures with hydrophobic cores presents an opportunity for encapsulating and delivering hydrophobic drugs. [] Further research in this area could involve investigating loading capacity, release kinetics, and targeted delivery strategies.

A: Hydrophobic interactions are central to the behavior of this compound-containing polymers in solution. These interactions drive the self-assembly of polymer chains into micellar structures, significantly influencing the solution's viscosity and rheological properties. [, , , ] Understanding these interactions is crucial for tailoring polymer design for specific applications, such as thickeners or rheology modifiers.

A: Understanding the copolymerization parameters of this compound with other monomers, such as reactivity ratios, provides insights into the composition and microstructure of the resulting copolymers. [] This information is vital for predicting and controlling the final properties of the copolymer, enabling researchers to fine-tune polymer characteristics for specific applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.